An In-depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)phenylacetic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)phenylacetic acid: Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties, metabolic stability, and ability to modulate lipophilicity.[1][2][3] This guide provides a comprehensive technical overview of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, a compound that embodies the potential of this privileged structural motif. Phenylacetic acid derivatives themselves are fundamental building blocks for a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The introduction of a methyl and a trifluoromethoxy group onto the phenyl ring is anticipated to significantly influence its biological activity and metabolic profile.
This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the core physicochemical properties of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid, propose a detailed synthetic pathway based on established chemical transformations, and explore its potential biological significance and applications, all grounded in authoritative scientific literature.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key computed and experimental data for 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
| Property | Value | Source |
| IUPAC Name | 2-(3-Methyl-5-(trifluoromethoxy)phenyl)acetic acid | N/A |
| CAS Number | 1000339-57-0 | [6] |
| Molecular Formula | C10H9F3O3 | N/A |
| Molecular Weight | 248.17 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF (predicted) | N/A |
| pKa | ~4.0-4.5 (predicted for the carboxylic acid) | N/A |
Proposed Synthetic Pathway
Figure 1: Proposed multi-step synthesis of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
Experimental Protocols
The following are detailed, step-by-step methodologies for each stage of the proposed synthesis. These protocols are based on established procedures for similar transformations and should be adapted and optimized for the specific substrate.
Step 1: Trifluoromethoxylation of 3-Methyl-5-nitrophenol
This step utilizes a modern and mild method for the conversion of phenols to aryl trifluoromethyl ethers via a xanthate intermediate.[7][8][9]
-
Materials: 3-Methyl-5-nitrophenol, imidazolium methylthiocarbonothioyl salt, a suitable base (e.g., DBU or K2CO3), XtalFluor-E, trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI), and an appropriate solvent (e.g., acetonitrile).
-
Procedure:
-
To a solution of 3-methyl-5-nitrophenol in acetonitrile, add the imidazolium methylthiocarbonothioyl salt and the base.
-
Stir the reaction mixture at room temperature until the formation of the intermediate xanthate is complete, as monitored by TLC or LC-MS.
-
In a separate flask, prepare a solution of XtalFluor-E and TCCA or NFSI in acetonitrile.
-
Slowly add the solution from step 3 to the reaction mixture from step 2 at a controlled temperature (typically 0 °C to room temperature).
-
Allow the reaction to proceed until the conversion to 3-methyl-5-nitro-1-(trifluoromethoxy)benzene is complete.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a standard transformation in organic synthesis.
-
Materials: 3-Methyl-5-nitro-1-(trifluoromethoxy)benzene, a reducing agent (e.g., hydrogen gas with a palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid), and a suitable solvent (e.g., methanol or ethanol for catalytic hydrogenation, or concentrated HCl for SnCl2 reduction).
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 3-methyl-5-nitro-1-(trifluoromethoxy)benzene in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-methyl-5-(trifluoromethoxy)aniline.
-
Step 3: Sandmeyer Reaction to Form the Nitrile
The Sandmeyer reaction is a classic method for converting an aniline to a nitrile via a diazonium salt intermediate.
-
Materials: 3-Methyl-5-(trifluoromethoxy)aniline, sodium nitrite, hydrochloric acid, and copper(I) cyanide.
-
Procedure:
-
Dissolve 3-methyl-5-(trifluoromethoxy)aniline in a mixture of hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 15-30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in water and heat it to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot copper(I) cyanide solution.
-
Stir the reaction mixture at an elevated temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield crude 3-methyl-5-(trifluoromethoxy)benzonitrile, which can be purified by chromatography or distillation.
-
Step 4: Hydrolysis of the Nitrile to the Carboxylic Acid
The final step involves the hydrolysis of the benzonitrile to the corresponding phenylacetic acid.
-
Materials: 3-Methyl-5-(trifluoromethoxy)benzonitrile, aqueous sulfuric acid (typically 50-70%), and heat.
-
Procedure:
-
Combine 3-methyl-5-(trifluoromethoxy)benzonitrile with aqueous sulfuric acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes or water) to obtain pure 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
-
Spectroscopic Analysis (Predicted)
-
1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around δ 2.3-2.5 ppm, a singlet for the methylene protons of the acetic acid moiety around δ 3.6-3.8 ppm, and distinct signals for the aromatic protons in the region of δ 7.0-7.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D2O.
-
13C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the methylene carbon, the aromatic carbons, the trifluoromethoxy carbon (as a quartet due to C-F coupling), and the carbonyl carbon of the carboxylic acid.
-
19F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
-
IR Spectroscopy: The infrared spectrum is expected to show a broad O-H stretching band for the carboxylic acid around 2500-3300 cm-1, a strong C=O stretching absorption around 1700-1725 cm-1, and characteristic C-F stretching bands in the region of 1000-1300 cm-1.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the carboxylic acid group.
Biological Significance and Potential Applications
The trifluoromethoxy group is a key pharmacophore in modern drug design, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule.[10][11] These characteristics can lead to improved oral bioavailability, better penetration of biological membranes, and enhanced binding affinity to target proteins.
Figure 2: The influence of the trifluoromethoxy group on the potential biological profile of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid.
Given that the phenylacetic acid scaffold is present in numerous NSAIDs, 3-Methyl-5-(trifluoromethoxy)phenylacetic acid represents a promising candidate for the development of novel anti-inflammatory agents with potentially improved efficacy and a more favorable pharmacokinetic profile. The trifluoromethoxy group may also impart other biological activities, and this compound could serve as a valuable building block for the synthesis of more complex drug candidates targeting a range of therapeutic areas, including oncology and infectious diseases.[11]
Conclusion
3-Methyl-5-(trifluoromethoxy)phenylacetic acid is a molecule of significant interest for medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route based on established chemical principles, and a discussion of its potential biological significance. The unique combination of the phenylacetic acid core with the trifluoromethoxy group makes it a compelling target for further investigation and a valuable tool for the development of next-generation therapeutics.
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